1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE -

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE

Catalog Number: EVT-4822019
CAS Number:
Molecular Formula: C17H24N4O3S
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) []

  • Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor currently under clinical development for cancer treatment. []
  • Relevance: While structurally distinct from the target compound, Volitinib shares a crucial feature: the presence of a 1-methyl-1H-pyrazol-4-yl moiety. This shared element suggests potential overlap in their binding interactions with biological targets, despite differences in their overall structures. []

2. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, exhibiting significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
  • Relevance: This compound and 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine share the 1-ethyl-1H-pyrazol-4-yl group. This structural similarity suggests a potential for shared biological activity profiles, particularly regarding interactions with GlyT1. []

3. (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134) []

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. []
  • Relevance: CORT125134 contains the (1-methyl-1H-pyrazol-4-yl)sulfonyl group, a key structural element also present in 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine. This shared motif suggests these compounds might interact with similar biological targets, albeit with potentially different binding affinities and specificities. []

4. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337) []

  • Compound Description: AMG 337 is a potent and selective MET inhibitor, exhibiting robust in vivo antitumor activity and significant inhibition of MET phosphorylation in preclinical models. []
  • Relevance: Both AMG 337 and the target compound incorporate a 1-methyl-1H-pyrazol-4-yl unit within their structures. This commonality suggests potential similarities in their binding modes to target proteins and highlights the significance of this moiety for biological activity. []

5. (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) []

  • Compound Description: This compound is a highly selective c-Met inhibitor. Despite promising preclinical characteristics, it exhibited broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats and ultimately its termination as a preclinical candidate. []

6. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This molecule is a potent and orally available GlyT1 inhibitor, representing a structurally distinct backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. []
  • Relevance: While lacking a direct structural similarity to 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine, this compound's shared activity as a GlyT1 inhibitor suggests a possible convergence on a similar mechanism of action. []

7. 2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890) []

  • Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist discovered through structural modifications of an active metabolite. It exhibits high antiobesity efficacy in diet-induced obese mice. []
  • Relevance: BPR-890 and the target compound share a common structural element: the 1-ethyl-1H-pyrazol scaffold. This shared feature, albeit with different substitution patterns, indicates a possible overlap in their pharmacophores and suggests that modifications to this scaffold could be explored to modulate activity and selectivity for specific targets. []

8. 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine []

  • Compound Description: This compound is a high-affinity A2B adenosine receptor (AdoR) antagonist with significant selectivity over other AdoR subtypes (A1, A2A, A3). Its development stemmed from the pursuit of therapeutics for asthma, potentially targeting AdoR-mediated bronchial hyperresponsiveness. []
  • Relevance: The presence of the 1-(benzyl)-1H-pyrazol-4-yl core in this compound and the target compound, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine, highlights the importance of this scaffold for biological activity. The variation in substituents on the benzyl and pyrazole rings in these compounds offers valuable insights into structure-activity relationships, potentially guiding the optimization of selectivity and potency for specific targets. []

Properties

Product Name

1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

Molecular Formula

C17H24N4O3S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C17H24N4O3S/c1-3-20-14-17(12-18-20)25(22,23)21-10-8-19(9-11-21)13-15-4-6-16(24-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3

InChI Key

LPFJULGFTXOABG-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.